3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS number 1909326-65-3. It is classified as an amine and is part of the cyclobutane family. This compound has garnered interest due to its potential applications in medicinal chemistry and as a building block for various pharmaceutical compounds.
The compound is identified by its full chemical name, 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride, and is also known by its synonyms. The molecular formula for this compound is CHClN, with a molecular weight of approximately 177.71 g/mol . It falls under the category of secondary amines due to the presence of a nitrogen atom bonded to two carbon groups.
The synthesis of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride can be achieved through several methods involving cyclobutane derivatives. One common approach involves the reaction of a suitable cyclobutane precursor with an amine source, typically utilizing alkylation techniques.
The synthesis may include the following steps:
The molecular structure of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride features a cyclobutane ring substituted at the nitrogen atom with a propan-2-yl group and two methyl groups at the 3-position. This unique arrangement contributes to its chemical properties and potential biological activities.
The compound's structural representation can be depicted as follows:
The cyclobutane ring provides a rigid framework that influences the compound's reactivity and interactions with biological targets.
3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride can participate in various chemical reactions typical for amines. These include:
The reactivity of this compound is influenced by its steric hindrance due to the bulky methyl and propan-2-yl groups, which may affect its interaction with other reagents and substrates.
Experimental data from related compounds suggest that structural modifications in similar amines can lead to varied pharmacological profiles, indicating that further research into this compound could elucidate its specific mechanisms.
The physical properties of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride include:
Chemical properties include:
3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride has potential applications in:
Cyclobutane’s high ring strain (approximately 110 kJ/mol) confers distinctive advantages in drug design. The angle compression forces carbon atoms into geometries that deviate substantially from the ideal tetrahedral arrangement, resulting in enhanced reactivity and defined stereochemistry. Unlike larger cycloalkanes, cyclobutane’s compact structure enforces precise three-dimensional positioning of substituents, which is critical for selective target engagement. For instance, in 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine, the geminal dimethyl group at C3 creates a steric shield that protects the amine moiety from oxidative metabolism while inducing puckering distortions that mimic bioactive conformations of linear chains [4]. This rigidity is particularly advantageous for entropically favored binding to protein targets, as demonstrated in cyclobutane-containing pharmaceuticals like abacavir (an antiviral) and taxol derivatives (anticancer agents) [7].
The electronic profile of cyclobutane further enhances its utility. The C–C bonds exhibit significant σ-orbital misalignment, raising the highest occupied molecular orbital (HOMO) energy and facilitating charge transfer interactions with biological targets. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3-(propan-2-yl)cyclobutan-1-amine hydrochloride, reveal characteristic deshielding of ring protons (chemical shifts δ = 2.5–3.0 ppm), indicating electron-deficient environments that favor interactions with electron-rich enzyme pockets [7]. Additionally, the quaternary carbon in 3,3-dimethyl-substituted derivatives completely eliminates ring C–H bonds at this position, substantially altering electron density distribution across the scaffold compared to unsubstituted cyclobutanes [4].
Table 1: Comparative Analysis of Cyclobutane Derivatives in Bioactive Molecules
Compound | Substituent Pattern | Key Structural Feature | Biological Consequence |
---|---|---|---|
3,3-Dimethylcyclobutan-1-amine | C1: NH₂; C3: two methyl groups | Quaternary carbon at C3 | Enhanced metabolic stability and conformational rigidity |
(3-(Isopropylamino)cyclobutane-1,1-diyl)dimethanol hydrochloride | C1: diol; C3: isopropylamino | 1,1-Disubstitution creating steric bulk | Improved target selectivity through steric exclusion |
Unsubstituted cyclobutylamine | None | Symmetrical ring | High flexibility and metabolic vulnerability |
The steric and conformational attributes of 3,3-dimethylcyclobutylamine are particularly noteworthy. The geminal dimethyl group forces the ring into a pronounced "butterfly" conformation, with the amine group locked in a pseudo-axial or pseudo-equatorial orientation. This restriction reduces the entropic penalty upon binding to biological targets compared to flexible linear chains. Molecular modeling of related compounds, such as (3-(isopropylamino)cyclobutane-1,1-diyl)dimethanol hydrochloride, demonstrates how such constraints position functional groups within <1 Å of ideal geometries for enzyme active sites [5]. Furthermore, the cyclobutane ring serves as a bioisostere for phenyl or tert-butyl groups in specific contexts, offering novel steric and electronic profiles while maintaining similar molecular footprints. For example, in protease inhibitors, cyclobutane can replace phenyl rings to eliminate aromatic metabolism pathways without compromising binding affinity [7] [10].
The dimethylamine (DMA) moiety, denoted chemically as –N(CH₃)₂, serves as a versatile pharmacophore due to its moderate basicity (pKa ≈ 10–11) and capacity for hydrogen bonding and electrostatic interactions. This group functions as an electron-donating substituent that modulates electron density across molecular frameworks, enhancing interactions with biological targets through both direct and indirect mechanisms. In the context of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride, the DMA group directly participates in target binding while simultaneously influencing the physicochemical properties of the entire molecule [3].
The mechanistic versatility of DMA is evident across multiple therapeutic classes:
Table 2: Impact of Dimethylamine Substitution on Molecular Properties
Property | Dimethylamine Derivative | Non-Dimethylated Analog | Biological Consequence |
---|---|---|---|
pKa | 10.2–10.8 | 8.5–9.5 (primary amine) | Enhanced protonation and ionic binding at physiological pH |
Log P | -0.3 to +0.4 | -1.2 to -0.8 (primary amine) | Improved membrane permeability |
Hydrogen Bond Acceptor Capacity | 1 | 1–2 | Reduced desolvation penalty during binding |
Metabolic Stability | High (resistance to MAO) | Low to moderate | Extended half-life |
Synthetic accessibility further enhances the utility of DMA pharmacophores. The DMA group can be efficiently introduced via:
These methods enable late-stage functionalization, as demonstrated in rivastigmine synthesis where DMA incorporation occurs in the penultimate step. However, DMA-containing drugs face challenges related to N-nitrosodimethylamine (NDMA) formation—a potent carcinogen that can arise during manufacturing or storage. Mitigation strategies include strict nitrite control, low-temperature storage, and antioxidant additives (e.g., ascorbic acid) that inhibit nitrosation [3]. For 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride, the tertiary amine’s steric hindrance may reduce NDMA formation risk compared to secondary amines, representing a potential structural advantage.
Isopropylamine (–NHCH(CH₃)₂) has evolved from a simple aliphatic amine to a sophisticated pharmacophore component in modern drug design. Its historical trajectory reveals three key developmental phases:
First-Generation Applications (1950s–1970s): Early isopropylamine derivatives focused on membrane permeability enhancement in antihistamines and antipsychotics. Chlorprothixene, a thioxanthene antipsychotic containing a dimethylaminopropyl side chain (structurally analogous to isopropylamine derivatives), demonstrated how branched alkylamines improve blood-brain barrier penetration compared to straight-chain analogs [3]. The isopropyl group’s lipophilic yet sterically defined nature balanced hydrophobicity and solubility, addressing formulation challenges prevalent in early drug development. These compounds established the foundational principle that secondary amines with α-branching enhance pharmacokinetic profiles relative to primary amines or unbranched analogs [9].
Second-Generation Refinements (1980s–2000s): Synthetic methodology advances enabled precise stereochemical control of isopropylamine-containing compounds. The emergence of chiral resolution techniques allowed isolation of enantiomerically pure isomers, revealing significant pharmacological differences between stereoisomers. For example, (R)- and (S)-isomers of isopropylamine derivatives exhibited up to 100-fold differences in receptor binding affinity across various target classes, including β-adrenergic receptors and serotonin transporters [7]. Concurrently, structure-activity relationship (SAR) studies demonstrated that combining isopropylamine with constrained alicyclic systems (e.g., cyclobutane) enhanced target selectivity. The synthesis of compounds like 3-(propan-2-yl)cyclobutan-1-amine hydrochloride exemplified this trend, where the cyclobutane ring reduced rotational freedom, pre-organizing the molecule for optimal target engagement [7].
Contemporary Hybrid Scaffolds (2010–Present): Modern design integrates isopropylamine with sterically hindered, metabolically resistant frameworks. The compound 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride represents this evolution, merging three strategic elements:
Table 3: Evolution of Isopropylamine-Containing Therapeutics
Era | Representative Compounds | Structural Features | Therapeutic Advancements |
---|---|---|---|
1950s–1970s | Chlorprothixene, Tripelennamine | Linear alkyl chains with terminal isopropylamine | Improved CNS penetration; Reduced off-target effects |
1980s–2000s | Desvenlafaxine, Selegiline | Alicyclic cores with chiral isopropylamine | Enantioselective activity; Optimized receptor fit |
2010–Present | 3,3-Dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride | Strain-enhanced cyclobutanes with quaternary carbon centers | Enhanced metabolic stability; Conformationally locked bioactivity |
This progression demonstrates a paradigm shift from serendipitous discovery to rational scaffold hybridization, where each structural component addresses specific pharmacological limitations. Contemporary synthetic approaches, such as transition-metal-catalyzed aminations and enzymatic resolutions, now enable efficient production of these complex amines at commercial scales [7] [9]. Future development will likely focus on further spatial control through spirocyclic systems and stereospecific quaternary carbon centers, pushing the boundaries of molecular complexity while retaining synthetic feasibility. The historical trajectory underscores isopropylamine’s enduring relevance—a testament to its unique balance of steric, electronic, and pharmacokinetic properties in drug development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7